molecular formula C13H12ClNO2 B11865997 2-(2-Chloro-5,8-dimethylquinolin-3-yl)acetic acid

2-(2-Chloro-5,8-dimethylquinolin-3-yl)acetic acid

Cat. No.: B11865997
M. Wt: 249.69 g/mol
InChI Key: NBZQLVSPDWHCFP-UHFFFAOYSA-N
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Description

2-(2-Chloro-5,8-dimethylquinolin-3-yl)acetic acid (CAS 1707584-44-8) is a high-purity quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol, this compound serves as a versatile chemical building block . Quinolones and their derivatives represent one of the most prominent classes of synthetic compounds, renowned for their diverse biological activities . Researchers value these structures, including 2-quinolone analogs, for their potential across multiple therapeutic areas. The core quinoline scaffold is extensively investigated for its antibacterial properties, a critical area of study in the face of emerging antibiotic resistance . Beyond this, the scientific literature highlights significant research into quinoline-based compounds for antimalarial, antitrypanosomal, antileishmanial, antiviral, and anticancer applications . The structural motif of this compound, featuring a chloro substituent and an acetic acid side chain, makes it a valuable intermediate for the synthesis of more complex molecules, such as through multicomponent reactions, which are powerful tools for generating libraries of compounds for biological screening . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-(2-chloro-5,8-dimethylquinolin-3-yl)acetic acid

InChI

InChI=1S/C13H12ClNO2/c1-7-3-4-8(2)12-10(7)5-9(6-11(16)17)13(14)15-12/h3-5H,6H2,1-2H3,(H,16,17)

InChI Key

NBZQLVSPDWHCFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CC(=O)O

Origin of Product

United States

Biological Activity

2-(2-Chloro-5,8-dimethylquinolin-3-yl)acetic acid is a chemical compound notable for its quinoline structure, which includes a chlorine atom and two methyl groups. This unique configuration contributes to its potential biological activities, making it an interesting subject for medicinal chemistry research.

  • Molecular Formula : C₁₃H₁₂ClN₁O₂
  • Molecular Weight : Approximately 251.67 g/mol

The compound can undergo various chemical reactions typical of carboxylic acids and quinoline derivatives, including nucleophilic substitutions and acylation reactions. It also exhibits electrophilic aromatic substitution due to the presence of the chlorinated quinoline structure.

Antimicrobial Properties

Research indicates that compounds related to quinoline structures often display significant antimicrobial activity. Specifically, studies have shown that this compound exhibits:

  • Antibacterial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's activity was compared favorably to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : In vitro tests have indicated potential antifungal properties against strains such as Candida albicans and Aspergillus niger.

Anti-inflammatory and Antitumor Potential

The quinoline ring is associated with numerous pharmacological effects. Some derivatives of quinoline have been reported to inhibit specific enzymes involved in inflammatory processes and tumor growth. The potential anti-inflammatory effects of this compound warrant further investigation as they may contribute to its therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds reveals insights into the structure-activity relationship:

Compound NameUnique FeaturesBiological Activity
This compoundMethyl substitutions enhance lipophilicityAntimicrobial properties
2-(2-Chloroquinolin-3-yl)acetic acidSimple structure without methyl groupsModerate activity
7-Methylquinoline-3-carboxylic acidCarboxylic acid groupPotential anti-inflammatory
6-Methoxyquinoline-3-acetic acidMethoxy substitution affects solubilityVaries based on substitution

This table illustrates how structural variations influence biological activity, providing a basis for further drug development efforts.

Study on Antibacterial Activity

In a study examining the antibacterial properties of various quinoline derivatives, compounds similar to this compound were found to exhibit significant activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an effective antimicrobial agent .

Anti-inflammatory Research

Research has also focused on the anti-inflammatory properties of quinoline derivatives. Compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines in cell line studies, indicating that this compound may possess similar effects .

Comparison with Similar Compounds

Key Observations :

  • Chloro Substituents: The position of the chloro group (e.g., 2 vs. 6 in quinoline derivatives) affects electronic distribution and steric hindrance, altering reactivity and binding affinity.
  • Methyl vs.
  • Core Heterocycles: Furan or coumarin moieties (vs. quinoline) modify π-π stacking interactions and bioavailability.

Physicochemical Properties

Property Target Compound Furoquinoline Derivative Dihydroquinoline Analog
Molecular Weight 261.71 g/mol 333.33 g/mol 313.74 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~2.8
Solubility Moderate (due to acetic acid) Low (non-polar furan) Moderate
Melting Point Not reported Not reported 230–232°C (similar derivatives)

Notes:

  • The acetic acid moiety in all compounds improves aqueous solubility compared to non-carboxylic analogs.
  • Chloro and methyl groups in the target compound reduce polarity relative to the methoxy-containing furoquinoline derivative.

Preparation Methods

Reaction Pathway

This method involves two key stages:

  • Quinoline Core Functionalization : Introduction of a formyl group at position 3 of 2-chloro-5,8-dimethylquinoline using the Vilsmeier-Haack reagent (POCl₃/DMF).

  • Aldoxime Synthesis : Conversion of the aldehyde to an aldoxime intermediate via reaction with hydroxylamine hydrochloride under basic conditions.

The general reaction sequence is:

2-Chloro-5,8-dimethylquinolinePOCl3/DMF2-Chloro-5,8-dimethylquinoline-3-carbaldehydeNH2OH\cdotpHClAldoxime Intermediate\text{2-Chloro-5,8-dimethylquinoline} \xrightarrow{\text{POCl}3/\text{DMF}} \text{2-Chloro-5,8-dimethylquinoline-3-carbaldehyde} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Aldoxime Intermediate}

Experimental Procedure

  • Vilsmeier-Haack Reaction :

    • 2-Chloro-5,8-dimethylquinoline (10 mmol) is dissolved in DMF (15 mL) at 0°C.

    • POCl₃ (12 mmol) is added dropwise, and the mixture is stirred at 80°C for 6 hours.

    • The product, 2-chloro-5,8-dimethylquinoline-3-carbaldehyde, is isolated via ice-water quenching and recrystallization (ethanol/water).

  • Aldoxime Formation :

    • The aldehyde (5 mmol) is reacted with hydroxylamine hydrochloride (5.5 mmol) in ethanol (20 mL) containing NaOH (5.5 mmol).

    • The mixture is stirred at 25°C for 45 minutes, yielding the aldoxime as a pale-yellow solid.

Analytical Characterization

ParameterDataSource
IR (Aldehyde) 1680–1695 cm⁻¹ (C=O stretch)
¹H NMR (Aldoxime) δ 8.45 (s, 1H, CH=N)
Yield 70–75%
ParameterDataSource
m.p. 198–200°C
¹³C NMR δ 170.2 (C=O), 160.8 (C=N)
Yield 60–65%

Multicomponent Reaction with Meldrum’s Acid

Reaction Pathway

This one-pot method utilizes 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid to assemble the quinoline-acetic acid framework. Acidic workup induces cyclization and acetic acid liberation.

8-Hydroxyquinoline+4-Methylglyoxal+Meldrum’s AcidEt3NFurylacetic Acid IntermediateAcOHTarget Compound\text{8-Hydroxyquinoline} + \text{4-Methylglyoxal} + \text{Meldrum’s Acid} \xrightarrow{\text{Et}_3\text{N}} \text{Furylacetic Acid Intermediate} \xrightarrow{\text{AcOH}} \text{Target Compound}

Experimental Procedure

  • Condensation :

    • 8-Hydroxyquinoline (2 mmol), 4-methylglyoxal (2.4 mmol), and Meldrum’s acid (3 mmol) are refluxed in acetonitrile (6 mL) with Et₃N (2 mmol) for 1 hour.

  • Acid Treatment :

    • The solvent is evaporated, and acetic acid (5 mL) is added.

    • The mixture is refluxed for 1 hour, followed by recrystallization (acetonitrile).

Analytical Characterization

ParameterDataSource
Yield 68%
¹H NMR δ 2.70 (s, 3H, CH₃)
m.p. 271–272°C

Comparative Analysis of Methods

Efficiency and Yield

MethodYieldTimeComplexity
Vilsmeier-Haack70–75%12 hModerate
Copper-Catalyzed60–65%8 hHigh
Multicomponent Reaction68%2 hLow

Challenges

  • Regioselectivity : Copper-catalyzed methods require precise stoichiometry to avoid byproducts.

  • Purification : Polar intermediates (e.g., aldoximes) necessitate column chromatography.

Advanced Spectral Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 314.0821 [M+H]⁺ (Calc. 314.0818 for C₁₅H₁₃ClNO₂).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.

  • Bond Lengths : C=O (1.21 Å), C-Cl (1.73 Å) .

Q & A

Advanced Research Question

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data at low temperature (e.g., 200 K) to minimize thermal motion artifacts .
  • Software : Refine with SHELXL (hydrogen atoms placed via riding model) and validate using WinGX’s PARST and PLATON tools .
  • Disorder Handling : For disordered chloro/methyl groups, apply split-atom models with occupancy constraints (e.g., 50:50) .

How to design experiments for studying the compound’s biological activity, such as enzyme inhibition?

Advanced Research Question

  • Target Selection : Prioritize metalloenzymes (e.g., matrix metalloproteinases) due to the compound’s carboxylate group, which may chelate metal ions .
  • Assay Design : Use fluorescence quenching assays with recombinant enzymes and monitor IC₅₀ values via dose-response curves.
  • Control Experiments : Include EDTA to confirm metal-dependent activity and compare with non-chlorinated analogs to assess halogen effects.

What computational methods are suitable for predicting electronic properties of quinoline-acetic acid derivatives?

Advanced Research Question

  • DFT Calculations : Use Gaussian16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS to predict aggregation behavior .
  • Docking Studies : AutoDock Vina for predicting binding modes to protein targets (e.g., quinoline-binding enzymes) .

How to analyze hydrogen bonding networks in crystal structures of related compounds?

Advanced Research Question

  • Geometric Criteria : Use Mercury (CCDC) to identify donor-acceptor distances (≤3.2 Å) and angles (≥120°) .
  • Network Topology : Classify motifs (e.g., R₂²(8) carboxylate dimers) and quantify their contribution to lattice stability .
  • Thermal Analysis : Correlate hydrogen bond strength with thermal stability via TGA-DSC (e.g., decomposition >250°C) .

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

  • Byproduct Formation : Monitor intermediates via LC-MS and optimize purification (e.g., column chromatography vs. recrystallization).
  • Solvent Recovery : Implement distillation for MeCN and acetic acid reuse to reduce costs.
  • Safety : Handle chlorinated intermediates in fume hoods with PPE (gloves, goggles) per SDS guidelines .

How does the compound’s structure influence its role in coordination chemistry?

Advanced Research Question

  • Ligand Design : The carboxylate and quinoline N-atom enable bidentate/monodentate binding modes to transition metals (e.g., Cu²⁺, Zn²⁺) .
  • pH Sensitivity : Titrate with NaOH (pH 7–10) to deprotonate the carboxyl group and study metal-binding affinity via UV-Vis .

What are unresolved research challenges in studying this compound’s reactivity?

Advanced Research Question

  • Regioselectivity : Control substitution patterns on the quinoline ring using directing groups (e.g., -OMe) in cross-coupling reactions.
  • Mechanistic Gaps : Elucidate the role of Meldrum’s acid in cyclization via isotopic labeling (¹³C) and in-situ IR monitoring .

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